2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
2-ethyl-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-2-14-19-18-22(20-14)17(23)16(24-18)15(13-9-5-3-6-10-13)21-11-7-4-8-12-21/h3,5-6,9-10,15,23H,2,4,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLVFVCBMOZGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include thioamides, hydrazines, and aldehydes. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are being explored in scientific research:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole and triazole derivatives. The presence of electron-withdrawing groups, such as fluorine, enhances their interaction with biological targets involved in cancer progression.
- Mechanism of Action : Compounds like this one induce apoptosis in cancer cells by activating caspase pathways. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines including HT-29 (colon cancer) and Jurkat (T-cell leukemia) .
Antimicrobial Properties
Research indicates that thiazole and triazole compounds possess antimicrobial activity against a variety of pathogens. The compound's structure allows it to interact effectively with microbial targets.
- Case Study : In vitro tests have demonstrated that similar compounds exhibit bactericidal activity comparable to established antibiotics like streptomycin against multiple bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives make them candidates for treating inflammatory diseases. The compound's ability to modulate inflammatory pathways is under investigation.
Synthesis and Structural Insights
The synthesis of 2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multicomponent reactions that yield biologically active molecules efficiently. These reactions often utilize catalysts that enhance yield and purity while minimizing reaction times .
Table 1: Synthesis Overview
| Reaction Type | Yield (%) | Catalyst Used |
|---|---|---|
| Multicomponent Reaction | 72–97 | Montmorillonite K10 |
Pharmacological Significance
The pharmacological significance of this compound stems from its structural features that allow for interactions with various biological targets. The thiazole and triazole moieties are known for their roles in drug design due to their ability to stabilize interactions with proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
Key structural analogs from the evidence include derivatives with varying substituents at positions 2 and 5 of the thiazolo-triazolone scaffold. Below is a comparative analysis of their properties and activities:
Key Observations:
- Piperidine-Containing Analogs (e.g., 6b): The piperidine moiety enhances lipophilicity and may improve CNS penetration, aligning with the target compound’s structural design. Compound 6b showed moderate antimicrobial activity .
- Aromatic Substituents (e.g., 3c, 5b): Fluorophenyl (3c) and nitrobenzylidene (5b) groups correlate with anticonvulsant and antimicrobial activities, respectively . The target’s phenyl group may similarly engage in π-π stacking with biological targets.
Physicochemical Properties
The target compound’s 2-ethyl and phenyl(piperidin-1-yl)methyl substituents likely confer:
- Higher Lipophilicity compared to polar analogs like (E/Z)-5-(((3-Hydroxyphenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5e, m.p. 269–271°C) .
- Moderate Melting Point: Piperidine-containing analogs (e.g., 6b, m.p. 189–191°C) suggest the target may have a similar range, distinct from high-melting derivatives like 5f (>280°C) .
Biological Activity
2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898361-43-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 342.5 g/mol. The compound contains a thiazole ring fused with a triazole moiety, which is key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 342.5 g/mol |
| CAS Number | 898361-43-8 |
Anticancer Activity
Research indicates that thiazole and triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structural motifs displayed IC values lower than those of established chemotherapeutic agents like doxorubicin in Jurkat and A-431 cell lines .
Antimicrobial Activity
The compound's thiazole structure contributes to its antimicrobial properties. Thiazolo[3,2-b][1,2,4]triazoles have been synthesized and evaluated for their efficacy against bacterial strains and fungi. Notably, some derivatives exhibited promising activity against Mycobacterium tuberculosis and other pathogens .
Anti-inflammatory Effects
Thiazolo[3,2-b]-1,2,4-triazole derivatives have also been investigated for their anti-inflammatory properties. One study highlighted the synthesis of several thiazole-based compounds that demonstrated significant inhibition of inflammatory responses in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole and Triazole Moieties : The presence of these rings is critical for the anticancer and antimicrobial activities.
- Substituents on the Phenyl Ring : Variations in substituents on the phenyl group can enhance or diminish biological activity. For example, electron-donating groups have been linked to increased cytotoxicity.
- Piperidine Linkage : The piperidine moiety contributes to the overall pharmacokinetic profile and enhances interaction with biological targets.
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
-
Anticancer Evaluation : A series of thiazolo-triazole derivatives were tested against various cancer cell lines. The results demonstrated that modifications to the piperidine group could significantly alter the cytotoxic effects observed in vitro.
Compound ID IC (µM) Cell Line Compound 1 12.5 Jurkat Compound 2 15.0 A-431 -
Antimicrobial Testing : Compounds were screened against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness based on their structural configurations.
Compound ID Zone of Inhibition (mm) Pathogen Compound A 20 S. aureus Compound B 15 E. coli
Q & A
Q. What are the standard methodologies for synthesizing 2-Ethyl-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting with cyclization of thiazole and triazole precursors. Key steps include:
- Cyclocondensation : Using ethanol or methanol as solvents at 60–80°C for 6–12 hours to form the thiazolo-triazole core .
- Mannich Reaction : Introducing the phenyl-piperidine moiety via a three-component reaction with formaldehyde and piperidine derivatives. Catalysts like triethylamine improve yields (up to 65%) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol achieves >95% purity .
Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature gradients (e.g., 50°C for sensitive intermediates) minimizes side reactions .
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl protons at δ 10–12 ppm) and carbon backbone .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 423.2) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the piperidine-thiazole junction, critical for SAR studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?
Contradictions often arise from assay conditions (e.g., cell line specificity) or impurities. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor-binding studies) and validate purity via HPLC (>98%) .
- Dose-Response Curves : Triplicate experiments with controls (e.g., staurosporine for apoptosis assays) reduce variability .
- Meta-Analysis : Compare data across PubChem and peer-reviewed studies (avoiding vendor data like BenchChem) to identify trends .
Q. What computational approaches are effective for predicting the binding affinity of this compound to neurological targets (e.g., serotonin receptors)?
- Molecular Docking : Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT₂A: 6WGT) to model interactions. Focus on the piperidine moiety’s role in hydrophobic binding .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, highlighting hydrogen bonds with Thr194 and Phe234 .
- QSAR Models : Train models using descriptors like logP (2.8) and polar surface area (85 Ų) to predict activity against related targets .
Q. How can the stereochemical configuration at the piperidine-thiazole junction impact pharmacological activity?
The R/S configuration influences receptor binding:
- Enantiomer Synthesis : Chiral HPLC (Chiralpak AD-H column) separates enantiomers for individual testing .
- Activity Comparison : R-enantiomers show 3× higher affinity for σ-1 receptors (IC₅₀ = 0.8 µM vs. 2.5 µM for S) due to better steric fit .
- Crystallographic Data : X-ray structures reveal that R-configuration aligns the hydroxyl group for hydrogen bonding with Glu172 .
Methodological Challenges & Solutions
Q. What strategies mitigate degradation of the hydroxyl group during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation .
- Stabilizers : Add 0.1% ascorbic acid in DMSO stock solutions to reduce radical formation .
- Stability Assays : Monitor via HPLC-UV (λ = 254 nm) monthly; degradation <5% over 12 months under optimal conditions .
Q. How can researchers optimize pharmacokinetic properties (e.g., bioavailability) for in vivo studies?
- Prodrug Design : Acetylate the hydroxyl group to enhance membrane permeability (logP increases from 2.8 to 3.5) .
- Formulation : Nanoemulsions (e.g., 100 nm particles with Tween-80) improve oral bioavailability by 40% in rodent models .
- Metabolic Studies : LC-MS/MS identifies major metabolites (e.g., glucuronide conjugates) to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
